molecular formula C16H19NO5 B5205897 6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid

Cat. No. B5205897
M. Wt: 305.32 g/mol
InChI Key: OMMCLSTYKQPZHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as DCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclic amino acid derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is known to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It also inhibits the activity of carbonic anhydrase and lipase. The mechanism of action of 6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is believed to involve the formation of a covalent bond with the active site of the enzyme, thereby inhibiting its activity.
Biochemical and physiological effects:
6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to exhibit various biochemical and physiological effects, including the inhibition of tumor cell growth, anti-inflammatory activity, and anticonvulsant activity. It has also been shown to exhibit antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is a versatile compound that can be used as a building block for the synthesis of various compounds. It is relatively easy to synthesize and has a high yield. However, 6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is also known to be unstable under certain conditions, which can limit its use in certain experiments.

Future Directions

There are various future directions for the study of 6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid, including the synthesis of novel compounds using 6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid as a building block. The development of new methods for the synthesis of 6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is also an area of interest. The study of the mechanism of action of 6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid and its potential applications in various fields, including medicinal chemistry, drug design, and materials science, is also an area of interest.

Synthesis Methods

6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid can be synthesized using various methods, including the reaction of 2,5-dimethoxyaniline with cyclohexanone in the presence of acetic anhydride and pyridine. Another method involves the reaction of 2,5-dimethoxyaniline with cyclohexanone in the presence of sodium ethoxide and acetic acid. The product obtained is then treated with chloroacetyl chloride to obtain 6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid.

Scientific Research Applications

6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug design, and materials science. It has been used as a building block for the synthesis of various cyclic peptides and peptidomimetics. 6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has also been used in the synthesis of novel anticancer agents and antibacterial agents. In materials science, 6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been used as a precursor for the synthesis of various polymers and copolymers.

properties

IUPAC Name

6-[(2,5-dimethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-21-10-7-8-14(22-2)13(9-10)17-15(18)11-5-3-4-6-12(11)16(19)20/h3-4,7-9,11-12H,5-6H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMCLSTYKQPZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2CC=CCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(2,5-Dimethoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

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